molecular formula C9H7F3O2S B1590705 Methyl 4-(trifluoromethylthio)benzoate CAS No. 88489-60-5

Methyl 4-(trifluoromethylthio)benzoate

Cat. No. B1590705
CAS RN: 88489-60-5
M. Wt: 236.21 g/mol
InChI Key: HQJOBVILQKWFGJ-UHFFFAOYSA-N
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Description

“Methyl 4-(trifluoromethylthio)benzoate” is a chemical compound with the molecular formula C9H7F3O2S . It has an average mass of 236.211 Da and a monoisotopic mass of 236.011887 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(trifluoromethylthio)benzoate” consists of a benzoate group attached to a trifluoromethylthio group . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethylthio)benzoate” is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .

Scientific Research Applications

    • Application Summary : “Methyl 4-(trifluoromethyl)benzoate” is an ester used in organic synthesis .
    • Application Summary : Trifluoromethylpyridines, which may be synthesized using similar compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Results or Outcomes : Trifluoromethylpyridines have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
  • It is available for experimental or research use .
  • You can find more information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes on ChemicalBook .
  • It is available for experimental or research use .
  • You can find more information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes on ChemicalBook .

Safety And Hazards

“Methyl 4-(trifluoromethylthio)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

methyl 4-(trifluoromethylsulfanyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJOBVILQKWFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575039
Record name Methyl 4-[(trifluoromethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(trifluoromethylthio)benzoate

CAS RN

88489-60-5
Record name Methyl 4-[(trifluoromethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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